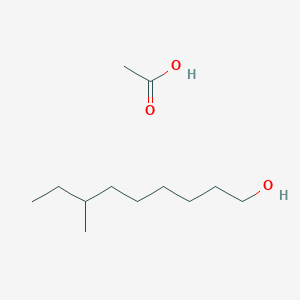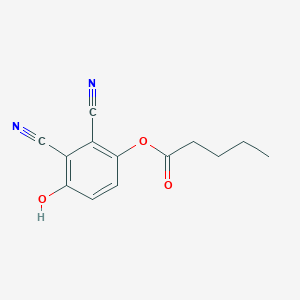![molecular formula C11H21BrSn B14415274 Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- CAS No. 84010-81-1](/img/structure/B14415274.png)
Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, (4-bromobicyclo[222]oct-1-yl)trimethyl- is a chemical compound with the molecular formula C11H19BrSn It is a derivative of stannane, featuring a brominated bicyclo[222]octane structure attached to a trimethylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- typically involves the reaction of 4-bromobicyclo[2.2.2]octane with trimethylstannyl chloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane compound. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the brominated group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- involves its interaction with molecular targets through its stannyl group. The stannyl group can form covalent bonds with various substrates, facilitating the formation of new chemical entities. The bicyclo[2.2.2]octane structure provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stannane, trimethyl-: A simpler stannane derivative without the bicyclo[2.2.2]octane structure.
Stannane, (4-chlorobicyclo[2.2.2]oct-1-yl)trimethyl-: A similar compound with a chlorine atom instead of bromine.
Stannane, (4-fluorobicyclo[2.2.2]oct-1-yl)trimethyl-: A fluorinated analog of the compound.
Uniqueness
Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- is unique due to the presence of the brominated bicyclo[2.2.2]octane structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such structural features are advantageous.
Eigenschaften
CAS-Nummer |
84010-81-1 |
|---|---|
Molekularformel |
C11H21BrSn |
Molekulargewicht |
351.90 g/mol |
IUPAC-Name |
(4-bromo-1-bicyclo[2.2.2]octanyl)-trimethylstannane |
InChI |
InChI=1S/C8H12Br.3CH3.Sn/c9-8-4-1-7(2-5-8)3-6-8;;;;/h1-6H2;3*1H3; |
InChI-Schlüssel |
ZXDQDAGAUFSEPW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C12CCC(CC1)(CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Tert-butoxyethynyl)sulfanyl]benzene](/img/structure/B14415200.png)




![3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14415229.png)
![2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14415235.png)

![2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol](/img/structure/B14415242.png)

![3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile](/img/structure/B14415257.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14415286.png)
